2-(1-(Thiophen-2-yl)ethylidene)malononitrile

Description

Properties

IUPAC Name |

2-(1-thiophen-2-ylethylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSVAOOOAGLVJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294812 |

Source

|

| Record name | [1-(Thiophen-2-yl)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10432-44-7 |

Source

|

| Record name | 10432-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1-(Thiophen-2-yl)ethylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-THIOPHEN-2-YL-ETHYLIDENE)-MALONONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, and reactivity. A detailed, field-proven protocol for its synthesis via the Knoevenagel condensation is presented, emphasizing practical insights for reproducibility and yield optimization. Furthermore, this guide delves into the known and potential biological activities of this compound and its derivatives, highlighting its role as a key pharmacophore. Safety and handling considerations are also addressed to ensure its responsible use in a research and development setting. This whitepaper is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.

Introduction: The Significance of the Thiophene-Malononitrile Scaffold

Thiophene and its derivatives are privileged structures in medicinal chemistry, renowned for their wide spectrum of biological activities. The incorporation of a thiophene ring into a molecular scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. When coupled with the malononitrile group, a potent electron-withdrawing moiety and a versatile synthetic handle, the resulting 2-(1-(thiophen-2-yl)ethylidene)malononitrile emerges as a compound of considerable interest. Its α,β-unsaturated nitrile system provides a reactive site for nucleophilic additions, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. This guide aims to provide a comprehensive technical overview of this compound, empowering researchers to harness its full potential.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development.

| Property | Value |

| CAS Number | 10432-44-7[1] |

| Molecular Formula | C₉H₆N₂S |

| Molecular Weight | 174.23 g/mol [1] |

| IUPAC Name | 2-(1-(thiophen-2-yl)ethylidene)malononitrile[1] |

| Synonyms | 2-[1-(2-thienyl)ethylidene]malononitrile, Propanedinitrile, 2-[1-(2-thienyl)ethylidene]- |

| Appearance | Solid (form and color may vary based on purity) |

| Melting Point | 88-90 °C |

| Boiling Point | 296.3±25.0 °C (Predicted) |

| Density | 1.219±0.06 g/cm³ (Predicted) |

| InChI | 1S/C9H6N2S/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3[2] |

| SMILES | CC(=C(C#N)C#N)C1=CC=CS1[2] |

Synthesis: A Detailed Protocol for Knoevenagel Condensation

The primary and most efficient method for synthesizing 2-(1-(thiophen-2-yl)ethylidene)malononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a ketone (2-acetylthiophene).

Reaction Principle

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a carbanion. This nucleophile then attacks the carbonyl carbon of the ketone, followed by dehydration to yield the α,β-unsaturated product.

Caption: Knoevenagel condensation workflow for the synthesis of 2-(1-(thiophen-2-yl)ethylidene)malononitrile.

Step-by-Step Experimental Protocol

This protocol is a synthesis of best practices observed in the literature, designed for robust and reproducible outcomes.

Materials and Reagents:

-

2-Acetylthiophene

-

Malononitrile

-

Ammonium acetate (NH₄OAc)

-

Toluene

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup (silica gel)

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-acetylthiophene (1 equivalent), malononitrile (1.2 equivalents), and ammonium acetate (3 equivalents) in toluene.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with deionized water and 1 M HCl.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 8.06 (d, J = 4.0 Hz, 1H, thiophene-H)

-

δ 7.80 (d, J = 4.8 Hz, 1H, thiophene-H)

-

δ 7.80 (t, J = 4.4 Hz, 1H, thiophene-H)

-

δ 2.71 (s, 3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

Expected peaks for the thiophene ring carbons, the quaternary carbons of the double bond and the malononitrile group, and the methyl carbon.

FT-IR (KBr):

-

A strong absorption band around 2220 cm⁻¹ is expected for the C≡N stretching vibration.

-

Bands corresponding to C=C stretching of the alkene and thiophene ring.

-

C-H stretching and bending vibrations.

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) is expected at m/z 174.[2]

Reactivity and Synthetic Applications

The chemical reactivity of 2-(1-(thiophen-2-yl)ethylidene)malononitrile is dominated by its α,β-unsaturated dinitrile system, making it a valuable precursor for the synthesis of various heterocyclic compounds.

Michael Addition

The β-carbon of the double bond is electrophilic and susceptible to attack by a wide range of nucleophiles in a Michael addition reaction. This opens pathways to a variety of substituted thiophene derivatives.

Caption: Michael addition reactivity of 2-(1-(thiophen-2-yl)ethylidene)malononitrile.

Cyclization Reactions

The dinitrile functionality can participate in cyclization reactions, leading to the formation of fused heterocyclic systems, such as pyridines and pyrimidines.

Electrophilic Aromatic Substitution

The thiophene ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule.

Biological Activity and Therapeutic Potential

While the biological activity of 2-(1-(thiophen-2-yl)ethylidene)malononitrile itself is not extensively documented, its derivatives have shown significant promise in drug discovery.

-

GPR35 Agonists: Derivatives of this scaffold have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35).[3][4] GPR35 is an orphan receptor implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention in conditions such as hypertension, asthma, and inflammatory bowel disease.[4]

The core structure of 2-(1-(thiophen-2-yl)ethylidene)malononitrile serves as a crucial pharmacophore, and further derivatization can lead to the development of novel and selective GPR35 modulators.

Safety and Handling

Given the reactive nature of the malononitrile moiety, appropriate safety precautions are essential when handling 2-(1-(thiophen-2-yl)ethylidene)malononitrile and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is important to consult the Safety Data Sheet (SDS) for malononitrile, a key starting material, which is classified as highly toxic by inhalation and ingestion, and toxic by skin absorption.

Conclusion

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a molecule of significant synthetic utility and potential pharmacological relevance. Its straightforward synthesis via the Knoevenagel condensation, coupled with its versatile reactivity, makes it an attractive building block for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as GPR35 agonists underscores the importance of the thiophene-malononitrile scaffold in modern drug discovery. This technical guide provides a solid foundation for researchers to explore the full potential of this promising compound in their scientific endeavors. Further investigation into the specific biological activities of the parent compound and the development of novel derivatives are warranted and hold the potential for significant scientific advancements.

References

-

PubChemLite. 2-(1-thiophen-2-yl-ethylidene)-malononitrile. Available from: [Link]

-

Deng, H., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(20), 7385-7396. Available from: [Link]

-

ResearchGate. (2025). Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists | Request PDF. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 2-(1-thiophen-2-yl-ethylidene)-malononitrile (C9H6N2S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

2-(1-(Thiophen-2-yl)ethylidene)malononitrile IUPAC name

An In-depth Technical Guide to 2-(1-(Thiophen-2-yl)ethylidene)malononitrile: Synthesis, Reactivity, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 2-(1-(thiophen-2-yl)ethylidene)malononitrile, a heterocyclic compound positioned at the intersection of synthetic chemistry and drug discovery. The molecule's architecture, featuring a thiophene ring linked to a malononitrile group via an ethylidene bridge, offers a unique combination of chemical reactivity and biological potential. Thiophene moieties are recognized as important pharmacophores and bioisosteres in numerous FDA-approved drugs, while the malononitrile unit serves as a versatile synthon and a key component in various bioactive molecules.[1][2][3][4] This document delves into the definitive IUPAC nomenclature, detailed synthesis protocols via the Knoevenagel condensation, mechanistic rationale, and thorough characterization data. Furthermore, it explores the compound's reactivity profile, highlighting its utility as a synthetic intermediate, and surveys the broader therapeutic applications of the thiophene-malononitrile scaffold, drawing on its proven relevance in medicinal chemistry and materials science. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design and synthesis of novel therapeutic agents.

Introduction: The Thiophene-Malononitrile Scaffold

The strategic combination of a thiophene ring and a malononitrile functional group creates a molecular scaffold with significant value in chemical and pharmaceutical research. Understanding the individual contributions of these components is crucial to appreciating the potential of the title compound.

The Thiophene Moiety in Medicinal Chemistry

Thiophenes are five-membered, sulfur-containing aromatic heterocycles that are considered privileged structures in drug discovery.[5] Their utility stems from several key properties:

-

Bioisosterism: The thiophene ring is a classic bioisostere of the benzene ring. Its similar size, planarity, and aromaticity allow it to mimic phenyl groups in interactions with biological targets, yet its heteroatom introduces distinct electronic properties, polarity, and metabolic pathways. This substitution is a cornerstone strategy for modulating a drug's potency, selectivity, and pharmacokinetic profile.[3]

-

Pharmacological Versatility: A vast number of thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and anticonvulsant effects.[1][2][6] As of recent analyses, at least 26 FDA-approved drugs feature a thiophene core, underscoring its clinical significance.[3]

-

Synthetic Accessibility: The chemistry of thiophene is well-established, allowing for facile functionalization and incorporation into more complex molecular architectures.

The Malononitrile Group: A Hub of Reactivity

Malononitrile, CH₂(CN)₂, is a highly versatile reagent in organic synthesis.[4] The two electron-withdrawing nitrile groups render the adjacent methylene protons acidic, facilitating a wide range of carbon-carbon bond-forming reactions. When incorporated into a larger molecule as a dicyanomethylene group (=C(CN)₂), it imparts unique chemical and biological characteristics:

-

Knoevenagel Condensation: It is a classic active methylene compound used in Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated systems.[7]

-

Michael Acceptor: The resulting double bond is highly activated, making the molecule an excellent Michael acceptor for nucleophilic additions—a key reaction in both synthesis and biological mechanisms of action.[8]

-

Bioactivity: The malononitrile moiety is present in numerous compounds with demonstrated therapeutic potential, including G protein-coupled receptor 35 (GPR35) agonists and various enzyme inhibitors.[9][10][11]

Structural Elucidation: 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

The compound of interest, with CAS Number 10432-44-7, is systematically named 2-[1-(thiophen-2-yl)ethylidene]propanedinitrile .[12][13] It is crucial to distinguish this structure from its close analog, 2-(thiophen-2-ylmethylene)malononitrile (CAS 28162-32-5), which is derived from thiophene-2-carbaldehyde.[8][14] The title compound originates from the ketone 2-acetylthiophene , resulting in a defining methyl group on the ethylidene bridge.

Synthesis and Mechanistic Insights

The primary route for synthesizing 2-(1-(thiophen-2-yl)ethylidene)malononitrile is the Knoevenagel condensation, a fundamental reaction in organic chemistry involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7]

The Knoevenagel Condensation: Mechanism and Rationale

The reaction proceeds via a base-catalyzed mechanism. A weak base deprotonates the malononitrile to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of 2-acetylthiophene. The resulting tetrahedral intermediate is protonated and subsequently undergoes dehydration, driven by the formation of a highly stable, extended conjugated system. The choice of a ketone (2-acetylthiophene) over an aldehyde is a critical design choice that leads to the specific ethylidene product. While ketones are generally less reactive than aldehydes, the reaction can be driven to completion under appropriate conditions.[15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. evitachem.com [evitachem.com]

- 9. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(1-(Thiophen-2-yl)ethylidene)malononitrile|CAS 10432-44-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 13. 10432-44-7 | 2-(1-(Thiophen-2-yl)ethylidene)malononitrile - AiFChem [aifchem.com]

- 14. 2-(Thiophen-2-yl)malononitrile | C8H4N2S | CID 34175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

2-(1-(Thiophen-2-yl)ethylidene)malononitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

Introduction

2-(1-(Thiophen-2-yl)ethylidene)malononitrile, a derivative of malononitrile, is a compound of significant interest in synthetic organic chemistry. As a functionalized thiophene, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds and materials with potential applications in pharmaceuticals and materials science.[1] Its structure, arising from the Knoevenagel condensation of 2-acetylthiophene and malononitrile, features a unique combination of a thiophene ring, an ethylidene bridge, and two cyano groups, which dictate its chemical reactivity and physical characteristics.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile, designed for researchers, scientists, and professionals in drug development. The document outlines key physicochemical data, spectroscopic profiles for characterization, and standardized protocols for experimental validation, ensuring a foundation of scientific integrity and practical utility.

Chemical Structure and Identifiers

A precise understanding of the compound's identity is foundational for any research endeavor. The following section details its structural representation and key identifiers.

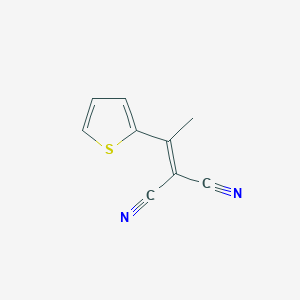

Caption: Chemical Structure of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile.

| Identifier | Value |

| IUPAC Name | 2-(1-(Thiophen-2-yl)ethylidene)propanedinitrile[2] |

| Synonyms | 2-[1-(2-Thienyl)ethylidene]malononitrile, (1-(2-Thienyl)ethylidene)malononitrile[3] |

| CAS Number | 10432-44-7[3][4] |

| Molecular Formula | C₉H₆N₂S[3][4] |

| Molecular Weight | 174.22 g/mol [3][4] |

| Monoisotopic Mass | 174.02516 Da[2] |

| InChI Key | IVSVAOOOAGLVJQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, formulation, and application. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Form | Solid. May appear as a brown solid or oil.[3] | [3] |

| Melting Point | 88 - 90 °C | [3][4] |

| Boiling Point | 296.3 ± 25.0 °C (Predicted) | [3][4] |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | While specific data is not available, similar structures like benzylidene malononitrile are soluble in organic solvents such as ethanol, acetone, and dichloromethane, with limited solubility in water.[5] | [5] |

| Purity | Commercially available at >95% purity. |

Expert Insights: The predicted boiling point and density suggest a stable organic solid under standard laboratory conditions. The melting point range of 88-90°C is a key specification for identity and purity confirmation.[3][4] The presence of both a somewhat nonpolar thiophene ring and polar nitrile groups suggests that solubility will be highest in moderately polar organic solvents, a common characteristic for such molecules.[5]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the molecular structure and purity of a compound. Below are the expected analytical signatures for 2-(1-(Thiophen-2-yl)ethylidene)malononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule, confirming the presence of the thiophene ring and the ethylidene methyl group.

-

Reported Data (400 MHz, CDCl₃): δ 8.05 (d, J=4.0 Hz, 1H), 7.80 (d, J=4.8 Hz, 1H), 7.80 (t, J=4.4 Hz, 1H), 2.71 (s, 3H).[3]

-

Interpretation: The signals between 7.80-8.05 ppm are characteristic of the protons on the thiophene ring. The singlet at 2.71 ppm corresponds to the three protons of the methyl (CH₃) group.[3]

-

-

¹³C NMR (Carbon NMR): Carbon NMR is crucial for confirming the carbon framework of the molecule, including the quaternary carbons of the nitrile groups and the double bond. While specific published data for this exact compound is sparse, related structures show characteristic peaks for the nitrile carbons (C≡N) around 112-115 ppm and for the olefinic carbons (C=C) between 80-160 ppm.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic peak is from the nitrile groups.

-

Expected Absorption: A strong, sharp absorption band is expected in the region of 2220-2230 cm⁻¹ , which is characteristic of the C≡N stretching vibration.[8] Additional peaks corresponding to C=C stretching from the thiophene ring and the alkene bond, as well as C-H stretching, would also be present.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure.

-

Expected Molecular Ion Peak [M]⁺: An m/z value corresponding to the molecular weight (approx. 174.03) would be expected, consistent with the monoisotopic mass of 174.02516 Da.[2]

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the following protocols outline standard procedures for verifying the physical properties of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile.

Caption: A generalized workflow for the comprehensive characterization of a chemical compound.

Protocol 1: Melting Point Determination

-

Sample Preparation: Place a small, dry amount of the crystalline compound into a capillary tube, ensuring it is packed to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into a calibrated digital melting point apparatus.

-

Heating: Begin heating at a moderate rate (e.g., 10-15 °C/min) for a preliminary scan. For a precise measurement, repeat with a fresh sample, heating rapidly to about 15 °C below the expected melting point, then reducing the rate to 1-2 °C/min.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For 2-(1-(Thiophen-2-yl)ethylidene)malononitrile, this should be within the 88-90 °C range.[3]

Protocol 2: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the NMR probe.

-

Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) and coupling constants (J-values) to confirm the structure.

Handling, Storage, and Safety

For longevity and safe handling of the compound, the following practices are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, ideally between 2-8°C and protected from light.[3]

-

Safety: Based on available supplier information, the compound is classified with the GHS07 pictogram (Warning).[3] It may cause skin irritation or allergic reactions (H317) and serious eye irritation (H319).[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.

Conclusion

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a well-characterized solid with distinct physical and spectroscopic properties. Its melting point of 88-90 °C and its unique NMR signature provide clear benchmarks for identity and purity assessment. Understanding these fundamental characteristics is paramount for its effective use in research and development, enabling scientists to confidently employ it in the synthesis of novel molecules for a range of scientific applications.

References

-

2-(1-(Thiophen-2-yl)ethylidene)malononitrile - Physico-chemical Properties. ChemBK. [Link]

-

Malononitrile | NCCH2CN | CID 8010. PubChem, National Institutes of Health. [Link]

-

Benzylidene malononitrile - Solubility of Things. Solubility of Things. [Link]

-

Malononitrile - Wikipedia. Wikipedia. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

2-(Thiophen-2-yl)malononitrile | C8H4N2S | CID 34175. PubChem, National Institutes of Health. [Link]

-

2-(1-thiophen-2-yl-ethylidene)-malononitrile. PubChemLite. [Link]

-

Supplementary Information for Knoevenagel Condensation. J. Braz. Chem. Soc. [Link]

-

Electronic Supplementary Information (ESI) for First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. The Royal Society of Chemistry. [Link]

Sources

- 1. Buy 2-(Thiophen-2-ylmethylene)malononitrile (EVT-313068) | 28162-32-5 [evitachem.com]

- 2. PubChemLite - 2-(1-thiophen-2-yl-ethylidene)-malononitrile (C9H6N2S) [pubchemlite.lcsb.uni.lu]

- 3. 2-[1-(2-THIENYL)ETHYLIDENE]MALONONITRILE | 10432-44-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. minio.scielo.br [minio.scielo.br]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(1-(thiophen-2-yl)ethylidene)malononitrile, a versatile building block in medicinal chemistry and materials science. This document delves into the core physicochemical characteristics, spectroscopic profile, and synthetic methodologies, with a particular focus on the Knoevenagel condensation. Furthermore, it explores the compound's rich reactivity, highlighting its utility in the construction of complex heterocyclic systems. Insights into its potential applications in drug discovery, particularly as a scaffold for G protein-coupled receptor 35 (GPR35) agonists, are discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development, providing both foundational knowledge and practical experimental details.

Introduction: The Significance of a Thiophene-Malononitrile Scaffold

2-(1-(Thiophen-2-yl)ethylidene)malononitrile, a molecule featuring a thiophene ring linked to a highly activated malononitrile moiety, represents a privileged scaffold in contemporary chemical research. The thiophene ring, an isostere of benzene, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic properties. The malononitrile group, with its potent electron-withdrawing capabilities, imparts unique reactivity to the molecule, rendering it a valuable synthon for a diverse array of chemical transformations. This guide will systematically explore the chemical landscape of this compound, providing the reader with a deep understanding of its properties and potential.

Physicochemical and Structural Properties

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10432-44-7 | [1][2] |

| Molecular Formula | C₉H₆N₂S | [1][2] |

| Molecular Weight | 174.22 g/mol | [1][2] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point (Predicted) | 296.3±25.0 °C | [1] |

| Density (Predicted) | 1.219±0.06 g/cm³ | |

| Appearance | White to light yellow crystals | [3] |

| Solubility | Soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO); less soluble in non-polar solvents. Specific quantitative data is not readily available. | [4] |

Structural Elucidation:

The structural formula of 2-(1-(thiophen-2-yl)ethylidene)malononitrile is characterized by a planar thiophene ring attached to an ethylidene group, which is further substituted with two cyano groups. This arrangement results in a highly conjugated system, which influences its spectroscopic properties and reactivity.

While specific crystallographic data for 2-(1-(thiophen-2-yl)ethylidene)malononitrile is not available in the reviewed literature, studies on similar malononitrile derivatives suggest a generally planar molecular geometry, which facilitates crystal packing through π-π stacking interactions.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-(1-(thiophen-2-yl)ethylidene)malononitrile.

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. A representative ¹H NMR spectrum in CDCl₃ shows the following key signals:

-

Thiophene Protons: Resonances corresponding to the protons on the thiophene ring are typically observed in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants are indicative of the substitution pattern. For instance, a signal at δ 8.05 (d, J=4.0 Hz, 1H), 7.80 (d, J=4.8 Hz, 1H), and 7.80 (t, J=4.4 Hz, 1H) have been reported.[1]

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group is typically observed in the upfield region, for example, at δ 2.71 (s, 3H).[1]

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Based on data for analogous compounds, the following characteristic signals can be expected:

-

Cyano Carbons (C≡N): These carbons typically resonate in the range of δ 112-115 ppm.[5]

-

Alkene Carbons (C=C): The sp² hybridized carbons of the ethylidene group and the thiophene ring will appear in the downfield region, typically between δ 80 ppm and δ 160 ppm.[5]

-

Methyl Carbon: The carbon of the methyl group will show a signal in the upfield region of the spectrum.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(1-(thiophen-2-yl)ethylidene)malononitrile is expected to show the following characteristic absorption bands:

-

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2230 cm⁻¹ is indicative of the nitrile functional groups.

-

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the ethylidene group and the thiophene ring are expected in the 1580-1650 cm⁻¹ region.

-

C-H Stretch (aromatic): Signals for the C-H stretching vibrations of the thiophene ring are typically observed above 3000 cm⁻¹.

-

C-S Stretch: The characteristic C-S stretching vibration of the thiophene ring can be found in the fingerprint region.

3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound.[6] The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, and fragmentation of the thiophene ring.

Synthesis: The Knoevenagel Condensation

The most common and efficient method for the synthesis of 2-(1-(thiophen-2-yl)ethylidene)malononitrile is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 2-acetylthiophene, typically in the presence of a basic catalyst.

4.1. Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism:

Caption: Mechanism of the Knoevenagel Condensation.

4.2. Experimental Protocol

Materials:

-

2-Acetylthiophene

-

Malononitrile

-

Ammonium acetate

-

Acetic acid

-

Toluene

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure: [1]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylthiophene (1.0 eq), malononitrile (1.2 eq), ammonium acetate (3.0 eq), and acetic acid (3.0 eq) in toluene.

-

Heat the reaction mixture to reflux and maintain for 16-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ethyl acetate and wash sequentially with water and 1 M HCl aqueous solution.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford 2-(1-(thiophen-2-yl)ethylidene)malononitrile as a solid.

Chemical Reactivity: A Versatile Synthetic Intermediate

The unique electronic properties of 2-(1-(thiophen-2-yl)ethylidene)malononitrile, arising from the interplay between the electron-rich thiophene ring and the electron-withdrawing dicyanovinylidene group, give rise to a rich and diverse reactivity profile. The double bond is highly electrophilic and susceptible to attack by nucleophiles.

5.1. Nucleophilic Addition (Michael Addition)

The polarized nature of the carbon-carbon double bond makes it an excellent Michael acceptor. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position of the double bond relative to the cyano groups. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Caption: General scheme of a Michael addition reaction.

5.2. Cyclization Reactions for Heterocycle Synthesis

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted pyridines.[7][8] These reactions often proceed through a cascade of nucleophilic addition and cyclization steps. For instance, reaction with another active methylene compound in the presence of a base can lead to the formation of highly substituted pyridine derivatives.

5.3. Diels-Alder Reactions

The electron-deficient double bond can also participate as a dienophile in Diels-Alder reactions with electron-rich dienes, providing access to complex carbocyclic and heterocyclic frameworks.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 2-(1-(thiophen-2-yl)ethylidene)malononitrile and its derivatives have attracted significant interest in both medicinal chemistry and materials science.

6.1. G Protein-Coupled Receptor 35 (GPR35) Agonists

Recent research has identified derivatives of 2-(1-(thiophen-2-yl)ethylidene)malononitrile as potent agonists of GPR35, an orphan receptor implicated in various physiological and pathological processes.[9] Specifically, compounds with a furan-ylidene malononitrile scaffold, structurally related to the title compound, have shown high potency.[9] For example, 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile was identified as a potent GPR35 agonist with an EC₅₀ of 32.5 ± 1.7 nM.[9] This discovery highlights the potential of the thiophene-malononitrile scaffold as a starting point for the development of novel therapeutics targeting GPR35.

6.2. Potential as COX-2 Inhibitors

Computational studies have suggested that related 2-(thiophen-2-ylmethylene)malononitrile derivatives may act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[10] This suggests another promising avenue for the therapeutic application of this class of compounds.

6.3. Materials Science

The extended π-conjugated system and the presence of electron-withdrawing nitrile groups make this compound and its derivatives interesting candidates for applications in materials science, particularly in the field of organic electronics as components of organic semiconductors and non-linear optical materials.

Safety and Handling

2-(1-(Thiophen-2-yl)ethylidene)malononitrile should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements: [11]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Statements: [11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a molecule of significant interest due to its versatile reactivity and potential applications in both medicinal chemistry and materials science. Its straightforward synthesis via the Knoevenagel condensation makes it a readily accessible building block for the construction of complex molecular architectures. The electrophilic nature of its double bond allows for a wide range of transformations, including Michael additions and cyclizations, which are instrumental in the synthesis of diverse heterocyclic libraries. The discovery of related compounds as potent GPR35 agonists underscores the potential of this scaffold in drug discovery. This technical guide has provided a comprehensive overview of the fundamental chemical properties of 2-(1-(thiophen-2-yl)ethylidene)malononitrile, with the aim of equipping researchers with the knowledge necessary to effectively utilize this valuable compound in their scientific endeavors.

References

-

Supplementary Information for a scientific article. (URL not provided, data from search result[5])

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. (URL not provided, data from search result[12])

-

Safety Data Sheet - 2-(Thiophen-2-ylmethylene)malononitrile. Angene Chemical. (URL not provided, data from search result[13])

-

2-(Thiophen-2-yl)malononitrile | C8H4N2S | CID 34175. PubChem. [Link]

-

Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. PMC - NIH. [Link]

-

New routes for synthesis of pyridazines, pyridines and their fused derivatives. PubMed. (URL not provided, data from search result[7])

-

SAFETY DATA SHEET - Malononitrile. MilliporeSigma. (URL not provided, data from search result)

-

SAFETY DATA SHEET - Malononitrile. TCI Chemicals. (URL not provided, data from search result[14])

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing). (URL not provided, data from search result[8])

-

2-(1-thiophen-2-yl-ethylidene)-malononitrile. PubChemLite. (URL not provided, data from search result[6])

-

Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. SEDICI. (URL not provided, data from search result[15])

-

Malononitrile.pdf - Safety Data Sheet. (URL not provided, data from search result[11])

-

Green Synthesis, Characterization, and Therapeutic Potential of 2-(Thiophen-2-ylmethylene)malononitrile: Insights into Molecular Interactions with Cyclooxygenase-2 (COX-2) | Request PDF. ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. (URL not provided, data from search result[16])

-

Material Safety Data Sheet - Malononitrile, 99%. Cole-Parmer. (URL not provided, data from search result[3])

-

ENANTIOSELECTIVE MICHAEL ADDITION OF MALONONITRILE TO CHALCONE WITH BIFUNCTIONAL SQUARAMIDE ORGANOCATALYSTS A THESIS SUB. (URL not provided, data from search result[17])

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... ResearchGate. (URL not provided, data from search result[18])

-

Enantioselective Michael Addition of Malononitrile to Chalcone Catalyzed by Simple Quinine-Al(OiPr)3. The Royal Society of Chemistry. (URL not provided, data from search result[19])

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (URL not provided, data from search result[20])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. (URL not provided, data from search result[21])

-

2-(1-(Thiophen-2-yl)ethylidene)malononitrile. (URL not provided, data from search result[22])

-

2-[1-(2-Thienyl)ethylidene]malononitrile | CAS 10432-44-7. SCBT. (URL not provided, data from search result[2])

-

Reassignment of the structures of products produced by reactions of the product believed to be 2-(1-phenyl-2-thiocyanatoethylidene)-malononitrile with electrophiles. PubMed. [Link]

-

Application Notes and Protocols for Michael Addition Reactions with Acrylophenone. Benchchem. (URL not provided, data from search result[23])

-

(PDF) Reassignment of the Structures of Products Produced by Reactions of the Product Believed To Be 2-(1-Phenyl-2-Thiocyanatoethylidene)-malononitrile with Electrophiles. ResearchGate. [Link]

-

10432-44-7 | 2-(1-(Thiophen-2-yl)ethylidene)malononitrile. AiFChem. (URL not provided, data from search result[24])

-

Michael addition reaction of malononitrile 45 | Download Scientific Diagram. ResearchGate. (URL not provided, data from search result[25])

-

Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. (URL not provided, data from search result[26])

-

Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. (URL not provided, data from search result[27])

-

Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. MDPI. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (URL not provided, data from search result[28])

-

(PDF) Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. ResearchGate. (URL not provided, data from search result[29]) not provided, data from search result [36])

Sources

- 1. 2-[1-(2-THIENYL)ETHYLIDENE]MALONONITRILE | 10432-44-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2-(Thiophen-2-yl)malononitrile | C8H4N2S | CID 34175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. minio.scielo.br [minio.scielo.br]

- 6. PubChemLite - 2-(1-thiophen-2-yl-ethylidene)-malononitrile (C9H6N2S) [pubchemlite.lcsb.uni.lu]

- 7. Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 16. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 17. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. article.sapub.org [article.sapub.org]

- 21. rsc.org [rsc.org]

- 22. 2-(1-(Thiophen-2-yl)ethylidene)malononitrile|CAS 10432-44-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 10432-44-7 | 2-(1-(Thiophen-2-yl)ethylidene)malononitrile - AiFChem [aifchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. arkat-usa.org [arkat-usa.org]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile from 2-Acetylthiophene

Introduction: The Significance of Thiophene-Containing Malononitriles in Modern Drug Discovery

Thiophene scaffolds are privileged structures in medicinal chemistry, recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] When coupled with the versatile malononitrile moiety, a potent building block in organic synthesis, the resulting derivatives become valuable intermediates for the creation of novel therapeutics.[4] The target molecule of this guide, 2-(1-(thiophen-2-yl)ethylidene)malononitrile, and its analogues have garnered significant interest in drug discovery. Notably, derivatives of this class have been identified as agonists for the G protein-coupled receptor 35 (GPR35), a target implicated in various physiological and pathological processes, making it a focal point for the development of new treatments.[5][6][7] This guide provides a comprehensive, in-depth technical overview of the synthesis of 2-(1-(thiophen-2-yl)ethylidene)malononitrile, intended for researchers, scientists, and professionals in the field of drug development.

The Core Chemistry: A Deep Dive into the Knoevenagel Condensation

The synthesis of 2-(1-(thiophen-2-yl)ethylidene)malononitrile from 2-acetylthiophene and malononitrile is achieved through the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound (in this case, a ketone) with a compound possessing an active methylene group, catalyzed by a base.[8]

Reaction Mechanism: Unraveling the Catalytic Cycle

The Knoevenagel condensation proceeds through a well-established multi-step mechanism. The choice of a basic catalyst, such as piperidine, is crucial as it is strong enough to deprotonate the highly acidic methylene protons of malononitrile but not so strong as to cause self-condensation of the ketone.

The reaction mechanism can be visualized as follows:

Figure 1: The catalytic cycle of the Knoevenagel condensation.

The key steps in the mechanism are:

-

Deprotonation: The basic catalyst, piperidine, abstracts a proton from the α-carbon of malononitrile, forming a resonance-stabilized carbanion. The acidity of the methylene protons in malononitrile is significantly increased by the two electron-withdrawing nitrile groups.

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-acetylthiophene. This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by a molecule of the protonated catalyst or a protic solvent, to yield a β-hydroxy nitrile intermediate.

-

Dehydration: The β-hydroxy nitrile intermediate then undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 2-(1-(thiophen-2-yl)ethylidene)malononitrile. This elimination step is often the driving force for the reaction.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This protocol is adapted from a similar synthesis of a methylated thiophene derivative and is expected to provide a good yield of the target compound.[9]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 1.26 g | 10.0 mmol |

| Malononitrile | CH₂ (CN)₂ | 66.06 | 0.66 g | 10.0 mmol |

| Piperidine | C₅H₁₁N | 85.15 | ~0.1 mL | Catalytic |

| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |

Experimental Workflow

Figure 2: A streamlined workflow for the synthesis.

Procedure

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (1.26 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

-

Add 20 mL of ethanol to the flask and stir the mixture at room temperature until all the solids have dissolved.

-

To the resulting solution, add a catalytic amount of piperidine (approximately 0.1 mL) using a micropipette.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

The reaction is typically complete within 3-5 hours, often indicated by the formation of a precipitate.

-

Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product in a desiccator or a vacuum oven at low heat to obtain 2-(1-(thiophen-2-yl)ethylidene)malononitrile as a solid.

Characterization and Analysis: Validating the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(1-(thiophen-2-yl)ethylidene)malononitrile.

| Property | Value |

| Molecular Formula | C₉H₆N₂S |

| Molecular Weight | 174.22 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | 88-90 °C[5] |

Spectroscopic Data (Predicted)

As of the writing of this guide, detailed, experimentally-derived spectroscopic data for this specific compound is not widely available in the literature. The following are predicted spectroscopic characteristics based on the known structure:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl protons (CH₃) is expected in the upfield region.

-

Multiplets corresponding to the three protons on the thiophene ring will be observed in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing nature of the attached group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon (CH₃) in the aliphatic region.

-

Signals for the two nitrile carbons (CN) in the downfield region.

-

Signals for the carbons of the thiophene ring and the vinylic carbons.

-

-

IR (Infrared) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed around 2220-2260 cm⁻¹.

-

Absorption bands corresponding to C=C stretching of the alkene and the thiophene ring.

-

C-H stretching and bending vibrations for the aromatic and methyl groups.

-

Factors Influencing the Reaction

Several factors can influence the outcome of the Knoevenagel condensation:

-

Catalyst: While piperidine is a common and effective catalyst, other bases such as triethylamine or ammonium acetate can also be used.[8] The choice of catalyst can affect the reaction rate and yield.

-

Solvent: Ethanol is a suitable solvent for this reaction. However, other polar protic or aprotic solvents can also be employed. In some cases, the reaction can be carried out under solvent-free conditions.

-

Temperature: This reaction proceeds efficiently at room temperature. Applying heat can increase the reaction rate but may also lead to the formation of side products.

-

Reactant Stoichiometry: Using a 1:1 molar ratio of the ketone and malononitrile is standard. An excess of one reactant may be used to drive the reaction to completion, but this can complicate the purification process.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

2-Acetylthiophene: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11][12]

-

Malononitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1][4] It is a white crystalline solid that can polymerize violently if heated.[4] Always handle in a fume hood with appropriate PPE.

-

Piperidine: Piperidine is a flammable and corrosive liquid that is toxic and can cause severe skin burns and eye damage.[3][8][9][13][14] It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 2-(1-(thiophen-2-yl)ethylidene)malononitrile via the Knoevenagel condensation of 2-acetylthiophene and malononitrile is a straightforward and efficient method for producing a valuable building block for drug discovery and materials science. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize this compound in good yield. Adherence to safety protocols is paramount throughout the entire process. This guide provides the necessary technical information to empower researchers to successfully incorporate this synthesis into their research endeavors.

References

- Niu, W., Ferrie, A. M., & Fang, Y. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists. Journal of Medicinal Chemistry, 54(20), 7385–7396.

- Niu, W., Ferrie, A. M., & Fang, Y. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(20), 7385-7396.

- Request PDF. (2025, August 9). Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists.

- MDPI. (n.d.).

- EvitaChem. (n.d.). Buy 2-(Thiophen-2-ylmethylene)malononitrile (EVT-313068).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI)

- PubChem. (n.d.). 2-(Thiophen-2-yl)malononitrile.

- PubChemLite. (n.d.). 2-(1-thiophen-2-yl-ethylidene)-malononitrile.

- National Center for Biotechnology Information. (n.d.). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists.

- MDPI. (2024, January 16). Biological Activities of Thiophenes.

- EPRA JOURNALS. (2023, June 19).

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ResearchGate. (n.d.).

- Cenmed Enterprises. (n.d.). 2-(1-thiophen-2-yl-ethylidene)-malononitrile (c007b-287722).

- Benchchem. (n.d.).

- (n.d.). 2-(1-(Thiophen-2-yl)ethylidene)malononitrile.

- National Center for Biotechnology Information. (n.d.). 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cenmed.com [cenmed.com]

- 3. 2-(1-(Thiophen-2-yl)ethylidene)malononitrile|CAS 10432-44-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Buy 2-(Thiophen-2-ylmethylene)malononitrile (EVT-313068) | 28162-32-5 [evitachem.com]

- 7. minio.scielo.br [minio.scielo.br]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 2-(1-thiophen-2-yl-ethylidene)-malononitrile (C9H6N2S) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives | MDPI [mdpi.com]

- 12. 10432-44-7 | 2-(1-(Thiophen-2-yl)ethylidene)malononitrile - AiFChem [aifchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Knoevenagel Condensation of 2-Acetylthiophene and Malononitrile

This guide provides a comprehensive overview of the Knoevenagel condensation, with a specific focus on the reaction between 2-acetylthiophene and malononitrile to synthesize 2-(1-(thiophen-2-yl)ethylidene)malononitrile. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.

Foundational Principles: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[4] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[2][5]

The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine, or their ammonium salts.[4][6] The use of a weak base is crucial to facilitate the deprotonation of the active methylene compound to form a resonance-stabilized enolate ion, without inducing the self-condensation of the aldehyde or ketone.[4]

Causality in Catalyst Selection: The choice of catalyst is paramount and directly influences reaction efficiency, selectivity, and environmental impact.[7] While traditional homogeneous catalysts like piperidine and pyridine are effective, they can be difficult to separate from the reaction mixture.[3] Modern approaches often favor heterogeneous catalysts for their ease of separation and reusability, aligning with the principles of green chemistry.[7][8][9] For the condensation of 2-acetylthiophene with malononitrile, a mild base is sufficient to deprotonate the highly acidic methylene protons of malononitrile (pKa ~11).

Reaction Mechanism: 2-Acetylthiophene and Malononitrile

The Knoevenagel condensation of 2-acetylthiophene with malononitrile proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination.[10]

-

Deprotonation: A basic catalyst abstracts a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2-acetylthiophene, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product, 2-(1-(thiophen-2-yl)ethylidene)malononitrile. The removal of water drives the reaction equilibrium towards the product.[11][12]

Below is a visual representation of the reaction mechanism.

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution is confirmed by the expected physical and spectral characteristics of the product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Acetylthiophene | C6H6OS | 126.18 | >98% |

| Malononitrile | CH2(CN)2 | 66.06 | >99% |

| Piperidine (Catalyst) | C5H11N | 85.15 | >99% |

| Ethanol (Solvent) | C2H5OH | 46.07 | Anhydrous |

| Ethyl Acetate | C4H8O2 | 88.11 | Reagent Grade |

| Hexane | C6H14 | 86.18 | Reagent Grade |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylthiophene (1.26 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol, 10 mol%) dropwise using a micropipette.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up and Isolation: After completion of the reaction (disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Filter the precipitated solid and wash with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Product Characterization

The synthesized product, 2-(1-(thiophen-2-yl)ethylidene)malononitrile, should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C9H6N2S |

| Molar Mass | 174.23 g/mol [13] |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 163 °C[14] |

Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 2.55 (s, 3H, CH₃), 7.25 (dd, 1H, thiophene-H4), 7.49 (d, 1H, thiophene-H3), 8.19 (d, 1H, thiophene-H5)[15] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 14.1, 112.6, 113.6, 129.2, 130.5, 134.1, 135.2, 140.0, 145.3, 163.1[15] |

| IR (KBr, cm⁻¹) | 2226 (C≡N stretch), 1592 (C=C stretch)[14] |

| Mass Spec. (EI) | m/z: 174 (M⁺) |

Green Chemistry Approaches

In line with modern synthetic practices, several "green" alternatives to the traditional Knoevenagel condensation have been developed. These methods aim to reduce the use of hazardous solvents and catalysts.

-

Solvent-free conditions: Reactions can be carried out by grinding the reactants together, sometimes with a solid catalyst, at room temperature.[16]

-

Aqueous media: Water can be used as a solvent, which is environmentally benign.[17][18] In some cases, the reaction can proceed in water without a catalyst.[17]

-

Alternative catalysts: The use of ionic liquids, solid-supported catalysts, and natural catalysts like henna extract has been explored to facilitate easier catalyst recovery and reuse.[3][7][14]

These approaches often lead to high yields, simple work-up procedures, and a reduced environmental footprint.[16][18]

Conclusion

The Knoevenagel condensation of 2-acetylthiophene and malononitrile is a robust and efficient method for the synthesis of 2-(1-(thiophen-2-yl)ethylidene)malononitrile, a valuable intermediate in medicinal chemistry. By understanding the underlying mechanism and optimizing reaction conditions, researchers can achieve high yields of the desired product. The adoption of greener synthetic methodologies further enhances the utility and sustainability of this important reaction.

References

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

-

Knoevenagel Condensation. J&K Scientific LLC. [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

recent developments in knoevenagel condensation reaction: a review. ijcrt.org. [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

-

Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

-

Optimization conditions of Knoevenagel condensation reactions. ResearchGate. [Link]

-

Optimization of the reaction conditions a. ResearchGate. [Link]

-

Optimization of conditions for Knoevenagel condensation reaction [a]. ResearchGate. [Link]

-

Catalysts used for Knoevenagel condensation. ResearchGate. [Link]

-

Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. [Link]

-

Knoevenagel Condensation of Aldehydes and Ketones with Malononitrile Catalyzed by Amine Compounds-Tethered Fe3O4@SiO2 Nanoparticles. Semantic Scholar. [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

-

Supplementary Information. quirion.ufba.br. [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

-

Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. PMC. [Link]

-

2-(Thiophen-2-yl)malononitrile. PubChem. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Green Chemistry – Aspects for the Knoevenagel Reaction. Semantic Scholar. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. [Link]

-

2-(1-thiophen-2-yl-ethylidene)-malononitrile. PubChemLite. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

-

Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. jetir.org. [Link]

-

Green Synthesis, Characterization, and Therapeutic Potential of 2-(Thiophen-2-ylmethylene)malononitrile: Insights into Molecular Interactions with Cyclooxygenase-2 (COX-2). ResearchGate. [Link]

-

Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). ResearchGate. [Link]

-

2-(1-thiophen-2-yl-ethylidene)-malononitrile (c007b-287722). Cenmed Enterprises. [Link]

-

2-(1-(Thiophen-2-yl)ethylidene)malononitrile. Chem-Station. [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.. YouTube. [Link]

-

Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [PDF] Green Chemistry – Aspects for the Knoevenagel Reaction | Semantic Scholar [semanticscholar.org]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. purechemistry.org [purechemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. 10432-44-7 | 2-(1-(Thiophen-2-yl)ethylidene)malononitrile - AiFChem [aifchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 18. ijcps.org [ijcps.org]

A Comprehensive Spectroscopic and Analytical Guide to 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(1-(thiophen-2-yl)ethylidene)malononitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural and electronic characteristics.

Introduction: The Significance of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile

2-(1-(Thiophen-2-yl)ethylidene)malononitrile is a fascinating organic molecule that incorporates a thiophene ring, a versatile pharmacophore, and a malononitrile group, a potent electron-withdrawing moiety. The resulting push-pull electronic system and the potential for diverse chemical modifications make this compound and its derivatives valuable in medicinal chemistry and materials science.[1] Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of the synthesized compound, which is a critical step in any research and development pipeline.